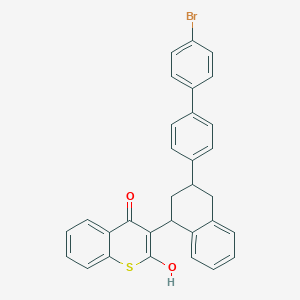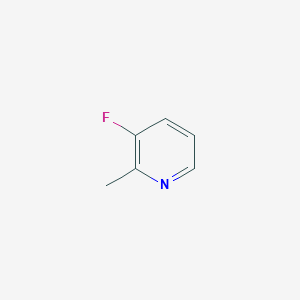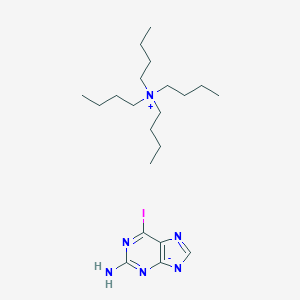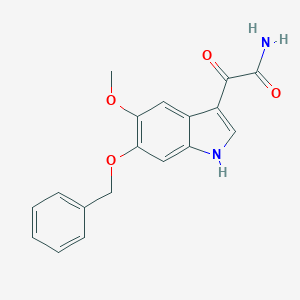![molecular formula C9H11FO3 B130166 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one CAS No. 134878-53-8](/img/structure/B130166.png)
3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one is a chemical compound with the molecular formula C9H11FO3 and a molecular weight of 186.18 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and two oxygen atoms forming a dioxaspiro ring system. It is used in various scientific research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one typically involves the reaction of 2-lithiated 2-benzenesulfonyltetrahydropyrans with 5-hydroxybutenolides . The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
. The production likely involves similar synthetic routes as those used in laboratory settings, with optimizations for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to the formation of new compounds.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted spirocyclic compounds.
Scientific Research Applications
3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one is used in several scientific research applications, including:
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes, making the compound valuable for research in biochemistry and molecular biology.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undec-3-en-2-one: This compound shares a similar spirocyclic structure but lacks the fluorine atom.
5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-one: Another related compound with a hydroxyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and materials science.
Properties
IUPAC Name |
3-fluoro-1,5-dioxaspiro[5.5]undec-2-en-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3/c10-7-6-12-9(13-8(7)11)4-2-1-3-5-9/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHUXGYTSJGBSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC=C(C(=O)O2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565844 |
Source


|
| Record name | 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134878-53-8 |
Source


|
| Record name | 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
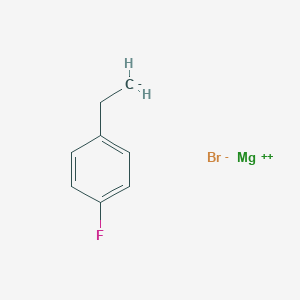
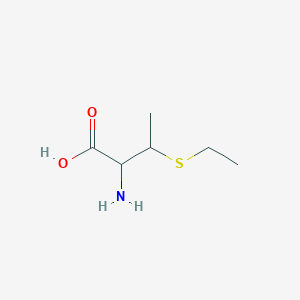
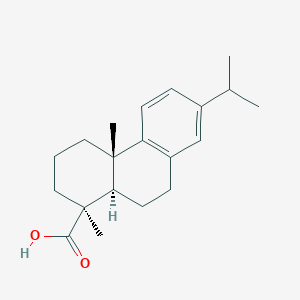
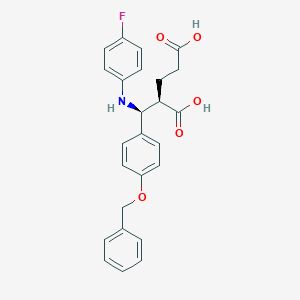

![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)
![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)
